molecular formula C16H15N3O3 B13131117 1-Amino-4-hydroxy-5,8-bis(methylamino)anthraquinone CAS No. 40317-69-9

1-Amino-4-hydroxy-5,8-bis(methylamino)anthraquinone

Cat. No.: B13131117
CAS No.: 40317-69-9
M. Wt: 297.31 g/mol
InChI Key: FOTVEZWKOYVUKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-4-hydroxy-5,8-bis(methylamino)anthraquinone can be synthesized through the condensation of 1,5-diamino-4,8-dihydroxyanthraquinone with chloromethane[3][3]. The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-hydroxy-5,8-bis(methylamino)anthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, which have applications in dyes, pigments, and pharmaceuticals .

Scientific Research Applications

1-Amino-4-hydroxy-5,8-bis(methylamino)anthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-4-hydroxy-5,8-bis(methylamino)anthraquinone involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its structure and function. This interaction can inhibit the replication and transcription processes, leading to cell death. The molecular targets include DNA and various enzymes involved in DNA metabolism .

Comparison with Similar Compounds

    1-Amino-4-hydroxyanthraquinone: Similar in structure but lacks the additional methylamino groups.

    1,4-Dihydroxyanthraquinone: Contains two hydroxy groups instead of amino and methylamino groups.

    1,4-Bis(methylamino)anthraquinone: Similar but lacks the hydroxy group.

Uniqueness: 1-Amino-4-hydroxy-5,8-bis(methylamino)anthraquinone is unique due to the presence of both amino and hydroxy groups, along with two methylamino groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

CAS No.

40317-69-9

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

1-amino-4-hydroxy-5,8-bis(methylamino)anthracene-9,10-dione

InChI

InChI=1S/C16H15N3O3/c1-18-8-4-5-9(19-2)13-12(8)15(21)11-7(17)3-6-10(20)14(11)16(13)22/h3-6,18-20H,17H2,1-2H3

InChI Key

FOTVEZWKOYVUKP-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=C(C=C1)NC)C(=O)C3=C(C=CC(=C3C2=O)N)O

Origin of Product

United States

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